molecular formula C4H5FO2 B181107 1-Fluorocyclopropanecarboxylic acid CAS No. 137081-41-5

1-Fluorocyclopropanecarboxylic acid

Cat. No.: B181107
CAS No.: 137081-41-5
M. Wt: 104.08 g/mol
InChI Key: NDCPERCVXDYEFU-UHFFFAOYSA-N
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Description

1-Fluorocyclopropanecarboxylic acid is an organic compound with the molecular formula C4H5FO2 It is a fluorinated derivative of cyclopropanecarboxylic acid and is characterized by the presence of a fluorine atom attached to the cyclopropane ring

Preparation Methods

1-Fluorocyclopropanecarboxylic acid can be synthesized through several methods. One common synthetic route involves the fluorination of cyclopropanecarboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the cyclopropane ring .

Industrial production methods for this compound often involve similar fluorination reactions but are optimized for large-scale production. These methods may utilize continuous flow reactors and other advanced technologies to enhance yield and efficiency while minimizing costs .

Chemical Reactions Analysis

1-Fluorocyclopropanecarboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorinated carboxylic acids, while reduction can produce fluorinated alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of 1-fluorocyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with target proteins, enhancing binding affinity and selectivity. This property makes it a valuable tool in drug design and enzyme inhibition studies .

Comparison with Similar Compounds

1-Fluorocyclopropanecarboxylic acid can be compared with other fluorinated cyclopropane derivatives, such as:

    1-Chlorocyclopropanecarboxylic acid: Similar in structure but with a chlorine atom instead of fluorine. It exhibits different reactivity and binding properties due to the larger size and different electronegativity of chlorine.

    1-Bromocyclopropanecarboxylic acid: Contains a bromine atom, which also affects its chemical behavior and interactions with biological targets.

    1-Iodocyclopropanecarboxylic acid:

The uniqueness of this compound lies in the specific properties imparted by the fluorine atom, such as increased stability, lipophilicity, and the ability to form strong hydrogen bonds and electrostatic interactions.

Properties

IUPAC Name

1-fluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCPERCVXDYEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430702
Record name 1-Fluorocyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137081-41-5
Record name 1-Fluorocyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluorocyclopropanecarboxylic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What are the different conformational isomers of 1-fluorocyclopropanecarboxylic acid and how were they characterized?

A1: Research using microwave spectroscopy and quantum chemical calculations identified four stable conformers of this compound, labeled as conformers I-IV. [] Conformer II, stabilized by an intramolecular hydrogen bond between the fluorine atom and the carboxylic acid hydrogen, and conformer III, characterized by a synperiplanar arrangement of the F-C-C=O and H-O-C=O atom chains, were successfully identified through their microwave spectra. While conformer I was not observed spectroscopically, likely due to its small dipole moment, quantum chemical calculations predicted it to be the most stable form. []

Q2: How does the relative stability of the different conformers of this compound compare?

A2: Relative intensity measurements from microwave spectroscopy revealed that conformer III is more stable than the hydrogen-bonded conformer II by approximately 2.7 kJ/mol. [] Furthermore, absolute intensity measurements indicated that conformer I, although not directly observed, is likely the most abundant form at room temperature. It was estimated to be around 5.0 kJ/mol more stable than conformer II and 2.3 kJ/mol more stable than conformer III. These experimental findings were corroborated by MP2 calculations, which predicted a similar trend in conformer stability. []

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